molecular formula C15H10F2O4 B6408444 2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261916-64-6

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408444
CAS RN: 1261916-64-6
M. Wt: 292.23 g/mol
InChI Key: WRZHZKQTMPVDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, or 2F-5F-MCPBA, is an organic acid that has been used in various scientific research applications. It is a fluoro-substituted benzoic acid and is a derivative of the parent compound 5-methoxycarbonylphenylbenzoic acid (MCPBA). The fluoro-substitution of the benzoic acid increases its reactivity and makes it a useful reagent in organic synthesis. It has been used in a variety of synthetic applications, including the synthesis of heterocyclic compounds, and its reactivity has been exploited for the synthesis of various compounds. In addition, 2F-5F-MCPBA has been studied for its potential biochemical and physiological effects, and has been used in laboratory experiments to explore new therapeutic strategies.

Scientific Research Applications

2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various heterocyclic compounds, such as pyridines, thiophenes, and indoles. It has also been used in the synthesis of several biologically active compounds, such as anti-cancer agents and antibiotics. In addition, 2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of fluorinated drugs, such as fluoxetine, and has been used in the synthesis of polymers and other materials.

Mechanism of Action

2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is a reactive reagent that can be used to synthesize various compounds. It is an electrophile and can react with nucleophiles, such as amines, alcohols, and thiols, to form carbon-carbon bonds. Its reactivity is due to its fluoro-substitution, which increases the electron-withdrawing properties of the benzoic acid.
Biochemical and Physiological Effects
2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been shown to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.

Advantages and Limitations for Lab Experiments

2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is a useful reagent for laboratory experiments due to its reactivity and availability. Its fluoro-substitution increases its reactivity, making it a useful reagent for the synthesis of various compounds. However, it is important to note that 2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is a hazardous substance and should be handled with care.

Future Directions

The potential applications of 2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% are numerous. It can be used in the synthesis of various compounds, including biologically active compounds and materials. In addition, its potential biochemical and physiological effects can be explored for the development of new therapeutic strategies. Furthermore, its reactivity can be exploited for the synthesis of fluorinated drugs and polymers. Finally, its potential toxicity and environmental impact should be further studied to ensure its safe use in laboratory experiments and other applications.

Synthesis Methods

2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized from 5-methoxycarbonylphenylbenzoic acid (2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%) by a two-step process. In the first step, 2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is reacted with trifluoromethanesulfonic acid (TfOH) in the presence of a base, such as pyridine, to form the intermediate 2-fluoro-5-methoxycarbonylphenylbenzoic acid (2F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%). In the second step, 2F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is reacted with trifluoromethanesulfonyl chloride (TfCl) in the presence of a base, such as pyridine, to form 2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%.

properties

IUPAC Name

2-fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)9-3-5-12(16)10(7-9)8-2-4-13(17)11(6-8)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZHZKQTMPVDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691466
Record name 2',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid

CAS RN

1261916-64-6
Record name 2',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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